2'-Hydroxyformononetin

Phytoalexin research Antifungal bioassays Plant pathology

2'-Hydroxyformononetin is the committed intermediate in pterocarpan phytoalexin biosynthesis. Its 2'-hydroxyl group is the essential prerequisite for 2'-hydroxyisoflavone reductase, enabling vestitone and medicarpin production. Formononetin, daidzein, and biochanin A cannot substitute—they lack this modification. Essential for medicarpin/maackiain pathway analysis in legumes and oomycete antifungal screening (active against Phytophthora at 0.1 mM). Procure the authentic intermediate for reproducible pterocarpan research.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 1890-99-9
Cat. No. B191511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxyformononetin
CAS1890-99-9
Synonyms2',7-Dihydroxy-4'-methoxyisoflavone
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3
InChIKeyXKHHKXCBFHUOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxyformononetin (CAS 1890-99-9): Chemical Profile and Core Properties for Research Procurement


2'-Hydroxyformononetin (CAS 1890-99-9), also known as Xenognosin B, is a naturally occurring 4'-methoxyisoflavone characterized by the addition of a hydroxyl group at the 2' position of its parent compound, formononetin [1]. It serves as a key biosynthetic intermediate in the pterocarpan phytoalexin pathway, which is crucial for plant defense mechanisms, and is found in various legume species [2]. The compound is defined by its molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. It is available as a research chemical with a melting point of 215-217 °C and a calculated LogP of approximately 2.4, indicating moderate lipophilicity [3].

Why 2'-Hydroxyformononetin (CAS 1890-99-9) Cannot Be Directly Substituted by Formononetin or Other In-Class Isoflavones


Direct substitution of 2'-hydroxyformononetin with its close structural analog formononetin, or other common isoflavones like daidzein or biochanin A, is not scientifically valid due to profound functional differences driven by the 2'-hydroxyl group. This specific modification is the essential structural prerequisite for the entire pterocarpan biosynthetic pathway, enabling the conversion to vestitone and, subsequently, to the potent phytoalexin medicarpin [1]. Isoflavones lacking this 2'-hydroxy group are not substrates for the key enzyme 2'-hydroxyisoflavone reductase and therefore cannot enter this critical defense-related metabolic route [2]. Consequently, any research or industrial application requiring the specific biological or metabolic activities linked to this pathway necessitates the use of 2'-hydroxyformononetin, as structurally similar compounds will exhibit entirely divergent functional behaviors.

Procurement-Relevant Quantitative Evidence for 2'-Hydroxyformononetin (CAS 1890-99-9)


Superior Antifungal Efficacy: 2'-Hydroxyformononetin vs. Formononetin Against Phytophthora megasperma

2'-hydroxyformononetin demonstrates a markedly superior antifungal activity compared to its parent compound, formononetin. At a concentration of 0.1 mM, 2'-hydroxyformononetin exhibited 'very significant' sensitivity and inhibited the mycelial growth of the alfalfa pathogen Phytophthora megasperma f.sp. medicaginis (Pmm), whereas formononetin and daidzein showed no such activity at this concentration [1]. The differential efficacy underscores the functional gain imparted by the 2'-hydroxy group for antifungal defense mechanisms.

Phytoalexin research Antifungal bioassays Plant pathology

Enzyme Substrate Specificity: 2'-Hydroxyformononetin as a Superior Precursor for Isoflavone Reductase

2'-hydroxyformononetin is the essential substrate for the enzyme 2'-hydroxyisoflavone reductase (EC 1.3.1.45), which catalyzes its conversion to the isoflavanone vestitone. This enzyme exhibits absolute substrate specificity for the 2'-hydroxy group; other isoflavones lacking this moiety, including its direct precursor formononetin, do not react [1]. This biochemical checkpoint confirms that the 2'-hydroxylation is not merely a structural variation but a functional switch, gating entry into the medicarpin biosynthetic pathway.

Enzymology Biosynthesis Phytoalexin engineering

Metabolic Fate Differentiation: Pathway Commitment in Pterocarpan Biosynthesis

The presence of the 2'-hydroxy group on 2'-hydroxyformononetin is the definitive commitment step in the biosynthesis of pterocarpan phytoalexins. In the established pathway, formononetin is first hydroxylated at the 2' position to yield 2'-hydroxyformononetin, which is then reduced to vestitone, ultimately leading to the production of the potent phytoalexin medicarpin [1][2]. This is a linear, functionally committed metabolic route. Using a compound like formononetin bypasses this essential activation step, making it unsuitable for studies requiring the downstream production of pterocarpans.

Metabolic engineering Phytoalexin biosynthesis Plant molecular biology

Differential Cytochrome P450 Substrate Activity Relative to Other Isoflavones

The enzyme 4'-methoxyisoflavone 2'-hydroxylase (EC 1.14.14.90) exhibits a clear substrate preference profile. In assays from Medicago truncatula, the activity on formononetin to produce 2'-hydroxyformononetin was 37.2% of the activity measured for the preferred substrate, biochanin A [1]. In contrast, the activity on other common isoflavones was significantly lower: daidzein had only 18.6% and genistein had 10.2% of the activity relative to biochanin A. This quantitative ranking demonstrates that the biosynthetic machinery for producing 2'-hydroxyformononetin is far more efficient than for generating the 2'-hydroxylated derivatives of daidzein or genistein.

Cytochrome P450 Enzyme kinetics Isoflavone metabolism

Validated Research Applications and Industrial Use Cases for 2'-Hydroxyformononetin (CAS 1890-99-9)


Investigating Legume Phytoalexin Pathways and Plant Defense Mechanisms

Researchers studying the medicarpin/maackiain phytoalexin pathways in alfalfa, chickpea, or licorice will find 2'-hydroxyformononetin indispensable. It is the specific, committed intermediate downstream of formononetin and the direct substrate for vestitone synthesis, enabling precise pathway analysis, enzyme characterization, and genetic engineering studies that would be impossible with formononetin or daidzein alone [1]. The compound allows for the direct assessment of the regulatory steps controlling pterocarpan accumulation, a critical aspect of plant defense [2].

Developing Potent Antifungal Bioassays Against Specific Oomycete Pathogens

For scientists developing or screening antifungal agents against oomycete pathogens, 2'-hydroxyformononetin provides a valuable chemical probe. Its specific and significant inhibitory effect on Phytophthora megasperma f.sp. medicaginis (Pmm) at low concentrations (0.1 mM) distinguishes it from related isoflavones, which show no activity. This makes it a suitable positive control or lead scaffold for studying oomycete-specific defense mechanisms and for guiding the development of targeted antifungal treatments [1].

Metabolic Engineering for Enhanced Crop Protection

In the field of agricultural biotechnology, 2'-hydroxyformononetin is an essential analytical standard and chemical substrate for projects aimed at enhancing crop resistance. Since its formation is the prerequisite for producing the potent phytoalexin medicarpin, metabolic engineers use this compound to calibrate analytical methods, verify the activity of heterologously expressed enzymes (e.g., 2'-hydroxyisoflavone reductase), and confirm successful pathway construction in transgenic plants or microbial cell factories designed for the heterologous production of valuable pterocarpans [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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